molecular formula C5H4Br2N2O B080806 4,5-Dibromo-2-methylpyridazin-3(2H)-one CAS No. 13645-74-4

4,5-Dibromo-2-methylpyridazin-3(2H)-one

Cat. No. B080806
CAS RN: 13645-74-4
M. Wt: 267.91 g/mol
InChI Key: SLVVMPLOQDFREV-UHFFFAOYSA-N
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Description

"4,5-Dibromo-2-methylpyridazin-3(2H)-one" is a brominated methylpyridazinone, a class of compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The structural elements of this compound suggest interesting reactivity and interaction patterns, particularly due to the presence of bromine atoms and the pyridazinone core.

Synthesis Analysis

Synthesis of related compounds involves nucleophilic substitution, autocyclization, and aminocarbonylation reactions. For instance, the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides through nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions showcases a methodology that might be adapted for synthesizing the target compound (Reddy & Prabhakaran, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as the (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, reveals details through spectroscopic techniques like FT-IR, NMR, UV-Vis, and X-ray diffraction. These techniques are essential for confirming the structural integrity and purity of synthesized compounds (Kalai et al., 2020).

Chemical Reactions and Properties

Chemical reactivity and properties can be significantly varied by substituting functional groups or introducing different reactants. For instance, the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation has been explored, showcasing the compound's versatility in forming amides and dicarboxamides (Takács et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including their thermal behavior and stability, can be studied using techniques like TGA and DTA. These analyses are crucial for determining the conditions under which these compounds can be handled and stored without degradation (Kalai et al., 2020).

Chemical Properties Analysis

The chemical properties, such as the reactivity towards different types of chemical reactions including cycloadditions and substitutions, are pivotal. For example, [4+2]- and [2+4]-cycloaddition processes of 4,5-dicyanopyridazine with 2,3-dimethylbuta-1,3-diene offer insights into the compound's potential reactivity patterns (Nesi et al., 1994).

Scientific Research Applications

  • Summary of the Application : The Suzuki–Miyaura cross-coupling reaction is a type of chemical reaction where an aryl or vinyl boronic acid is cross-coupled with an aryl or vinyl halide using a palladium catalyst . It’s a key reaction in organometallic chemistry for the formation of carbon-carbon bonds .
  • Methods of Application or Experimental Procedures : The reaction involves the use of palladium phosphine complexes as catalysts. The overall catalytic mechanism is refined using state-of-the-art theoretical approaches, including density functional theory (DFT) computations . The reaction involves several steps, including oxidative addition, X-to-O substitution at Pd, and transmetallation .

properties

IUPAC Name

4,5-dibromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVMPLOQDFREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159796
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-
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Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-methylpyridazin-3(2H)-one

CAS RN

13645-74-4
Record name 4,5-Dibromo-2-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13645-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013645744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2-methyl-2,3-dihydropyridazin-3-one
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